5-(4-Chlorophenyl)-4-[4-(2,4-dichlorobenzyl)piperazin-1-yl]thieno[2,3-d]pyrimidine
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Overview
Description
5-(4-Chlorophenyl)-4-[4-(2,4-dichlorobenzyl)piperazin-1-yl]thieno[2,3-d]pyrimidine is a synthetic organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-4-[4-(2,4-dichlorobenzyl)piperazin-1-yl]thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the 4-chlorophenyl and 2,4-dichlorobenzyl groups can be done through nucleophilic substitution reactions using corresponding halogenated precursors.
Piperazine Derivatization: The final step often involves the reaction of the intermediate with piperazine to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thienopyrimidine ring.
Reduction: Reduction reactions could target the nitrogens in the pyrimidine ring or the aromatic rings.
Substitution: Various substitution reactions can occur, especially on the aromatic rings and the piperazine moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways would depend on its biological activity, which could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidines: Other compounds in this class with similar structures.
Piperazine Derivatives: Compounds with piperazine moieties that exhibit similar biological activities.
Uniqueness
The uniqueness of 5-(4-Chlorophenyl)-4-[4-(2,4-dichlorobenzyl)piperazin-1-yl]thieno[2,3-d]pyrimidine lies in its specific substitution pattern, which may confer unique biological properties or chemical reactivity compared to other similar compounds.
For detailed and specific information, consulting scientific literature and databases is recommended
Properties
Molecular Formula |
C23H19Cl3N4S |
---|---|
Molecular Weight |
489.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-4-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C23H19Cl3N4S/c24-17-4-1-15(2-5-17)19-13-31-23-21(19)22(27-14-28-23)30-9-7-29(8-10-30)12-16-3-6-18(25)11-20(16)26/h1-6,11,13-14H,7-10,12H2 |
InChI Key |
PYJSLSMWNSOSOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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